4,4-dimethyl-1H-3,1-benzoxazin-2-one
Overview
Description
4,4-Dimethyl-1H-3,1-benzoxazin-2-one is a heterocyclic compound with the molecular formula C10H11NO2. It is characterized by a benzoxazine ring structure, which is a fused bicyclic system containing both oxygen and nitrogen atoms.
Mechanism of Action
Target of Action
Derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor , anti-neoplastic agent, enzyme inhibitor , protease inhibitor, and fungicidal .
Mode of Action
The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This leads to a cyclodehydration reaction .
Biochemical Pathways
The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves a cyclodehydration reaction .
Result of Action
The derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications .
Biochemical Analysis
Biochemical Properties
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with several enzymes, including proteases and elastases, by binding to their active sites and inhibiting their activity . This interaction is primarily driven by the compound’s ability to form stable complexes with the enzymes, thereby preventing substrate access and subsequent catalytic activity. Additionally, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- has been shown to interact with various proteins, influencing their structural conformation and function.
Cellular Effects
The effects of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting key enzymes, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can downregulate pro-inflammatory cytokines, thereby reducing inflammation. Moreover, its impact on cell signaling pathways can influence cell proliferation and survival, making it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as proteases and elastases, and forming stable complexes that prevent substrate access . This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the biological system being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1H-3,1-benzoxazin-2-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent. This method is performed under mild conditions and results in high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
4,4-Dimethyl-1H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
- 6,8-Dichloro-1,4-dihydro-4,4-dimethyl-2H-3,1-benzoxazin-2-one
- 2-Phenyl-4H-3,1-benzoxazin-4-one
Comparison: 4,4-Dimethyl-1H-3,1-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRDETPOBPURRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175707 | |
Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21440-96-0 | |
Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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